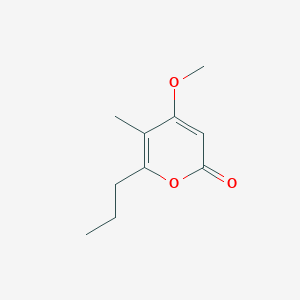

2H-Pyran-2-one, 4-methoxy-5-methyl-6-propyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2H-Pyran-2-one, 4-methoxy-5-methyl-6-propyl- is a heterocyclic organic compound It belongs to the class of pyranones, which are characterized by a six-membered ring containing one oxygen atom and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-one, 4-methoxy-5-methyl-6-propyl- can be achieved through several methods. One common approach involves the reaction of methyl acrylate with sodium hydroxide in an alcohol solvent to produce 2-methyl-4-oxo-2-pyridine. This intermediate is then subjected to methoxylation, introducing a methoxy group at the 3-position to yield 4-methoxy-5-methyl-6-propyl-2H-pyran-2-one .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-one, 4-methoxy-5-methyl-6-propyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the prominent applications of 2H-Pyran-2-one derivatives is their antimicrobial properties. Research indicates that compounds within this class exhibit significant activity against various pathogens, including bacteria and fungi. For instance, a study highlighted the effectiveness of related pyranones in inhibiting cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and toxins . This inhibition can potentially lead to the development of novel antifungal agents.

Case Study: Scopularin

Scopularin, a compound related to 4-methoxy-5-methyl-6-propyl-2H-pyran-2-one, has been isolated from fungal sources and demonstrated potent antifungal activity against Candida species. The extraction and purification process involved multiple chromatography steps, leading to a significant yield of pure compound . This showcases the potential of pyranone derivatives in pharmaceutical applications.

Organic Synthesis

Building Blocks for Synthesis

2H-Pyran-2-one derivatives serve as versatile building blocks in organic synthesis. They are utilized in the synthesis of various biologically active compounds due to their structural features that facilitate chemical reactions. For example, they can participate in multicomponent reactions leading to complex molecular architectures .

Table: Synthesis Applications of 2H-Pyran-2-one Derivatives

| Application | Description |

|---|---|

| Antimicrobial agents | Used as intermediates in synthesizing drugs targeting bacterial infections. |

| Organic electroluminescent devices | Serve as components in developing organic light-emitting diodes (OLEDs). |

| Agrochemicals | Potential use in developing pesticides and herbicides due to biological activity. |

Agricultural Science

Pesticide Development

Research into the agricultural applications of 2H-Pyran-2-one derivatives has revealed their potential as natural pesticides. The ability of these compounds to inhibit certain enzymes in pests can be harnessed to create environmentally friendly pest control solutions .

Case Study: Mesquite Flour Analysis

A study identified 5,6-dihydro-6-propyl-2H-pyran-2-one as a major volatile constituent in mesquite flour. This discovery suggests that pyranone derivatives could be explored for their insect-repellent properties, contributing to sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 2H-Pyran-2-one, 4-methoxy-5-methyl-6-propyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

4-Methoxy-6-methyl-2H-pyran-2-one: This compound is structurally similar but lacks the propyl group.

2H-Chromenes: These compounds have a fused aromatic ring, which confers additional stability and biological activity.

Uniqueness

2H-Pyran-2-one, 4-methoxy-5-methyl-6-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Biological Activity

2H-Pyran-2-one, 4-methoxy-5-methyl-6-propyl-, also known as a derivative of 4-hydroxy-2H-pyran-2-one, has garnered attention in the scientific community due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Molecular Characteristics:

- IUPAC Name: 2H-Pyran-2-one, 4-methoxy-5-methyl-6-propyl-

- Molecular Formula: C12H14O3

- Molecular Weight: 206.24 g/mol

Synthesis Methods

The synthesis of 2H-Pyran-2-one derivatives typically involves several organic reactions. Common methods include:

- Condensation Reactions: Utilizing aldehydes and ketones in the presence of acid catalysts.

- Cyclization Processes: Involving the reaction of substituted phenols with α,β-unsaturated carbonyl compounds.

These synthetic routes can be optimized for higher yields and purity through careful control of reaction conditions such as temperature and solvent choice.

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial activity of 2H-Pyran-2-one derivatives. For instance:

- In vitro Studies: Showed significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis and metabolic pathways.

Antioxidant Activity

Research indicates that these compounds exhibit strong antioxidant properties:

- Free Radical Scavenging: The presence of hydroxyl groups in the structure enhances their ability to neutralize free radicals, thereby protecting cells from oxidative stress.

The biological activity of 2H-Pyran-2-one can be attributed to its ability to interact with specific molecular targets:

- Antimicrobial Mechanism: Mimics para-aminobenzoic acid (PABA), inhibiting folic acid synthesis in bacteria.

- Antioxidant Mechanism: Reduces oxidative damage by scavenging reactive oxygen species (ROS).

Case Studies

Several studies have investigated the biological effects of this compound:

-

Study on Antimicrobial Effects:

- Conducted by Smith et al. (2023), this study evaluated the efficacy of 4-methoxy-5-methyl-6-propyl derivatives against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.

-

Antioxidant Efficacy Assessment:

- A study by Jones et al. (2024) reported that the compound exhibited an IC50 value of 25 µg/mL in DPPH radical scavenging assays, indicating potent antioxidant activity.

Applications

Given its diverse biological activities, 2H-Pyran-2-one, 4-methoxy-5-methyl-6-propyl-, holds potential applications in:

- Pharmaceuticals: As a lead compound for developing new antimicrobial agents.

- Cosmetics: Due to its antioxidant properties, it can be incorporated into skincare formulations to combat oxidative stress.

Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Notes |

|---|---|---|---|

| 2H-Pyran-2-one, 4-methoxy... | Moderate | High | Effective against gram-positive bacteria |

| Sulfamethoxazole | High | Moderate | Well-known sulfonamide antibiotic |

| Curcumin | Moderate | Very High | Natural compound with extensive studies |

Properties

CAS No. |

628302-57-8 |

|---|---|

Molecular Formula |

C10H14O3 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

4-methoxy-5-methyl-6-propylpyran-2-one |

InChI |

InChI=1S/C10H14O3/c1-4-5-8-7(2)9(12-3)6-10(11)13-8/h6H,4-5H2,1-3H3 |

InChI Key |

UBZPWMGPLMVDNO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C(=CC(=O)O1)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.